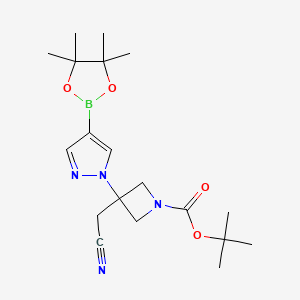

tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No. B8143259

M. Wt: 388.3 g/mol

InChI Key: KZNCBQULUUIOLT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08987443B2

Procedure details

To a 1-L flask equipped with a nitrogen inlet, a thermocouple, and a mechanical stirrer were sequentially added isopropanol (IPA, 200 mL), 1,8-diazabicyclo[5,4,0]undec-ene (DBU, 9.8 g, 64.4 mmol, 0.125 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1, 101 g, 520.51 mmol, 1.01 equiv) and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (2, 100 g, 514.85 mmol) at ambient temperature to generate a reaction mixture as a suspension. The resulting reaction mixture was heated to reflux in 30 minutes to provide a homogenous solution and the mixture was maintained at reflux for an additional 2-3 hours. After the reaction was complete as monitored by HPLC, n-heptane (400 mL) was gradually added to the reaction mixture in 45 minutes while maintaining the mixture at reflux. Solids were precipitated out during the n-heptane addition. Once n-heptane addition was complete, the mixture was gradually cooled to ambient temperature and stirred at ambient temperature for an additional 1 hour. The solids were collected by filtration, washed with n-heptane (200 mL), and dried under vacuum at 50° C. with nitrogen sweeping to constant weight to afford tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (3, 181 g, 199.9 g theoretical, 90.5%) as a white to pale yellow solid. For 3: 1H NMR (400 MHz, DMSO-d6) δ 8.31 (s, 1H), 7.74 (s, 1H), 4.45-4.23 (m, 2H), 4.23-4.03 (m, 2H), 3.56 (s, 2H), 1.38 (s, 9H), 1.25 (s, 12H) ppm; 13C NMR (101 MHz, DMSO-d6) δ 155.34, 145.50, 135.88, 116.88, 107.08 (br), 83.15, 79.36, 58.74 (br), 56.28, 27.96, 26.59, 24.63 ppm; C19H29BN4O4 (MW 388.27), LCMS (EI) m/e 389 (M++H).

Name

1,8-diazabicyclo[5,4,0]undec-ene

Quantity

9.8 g

Type

reactant

Reaction Step Two

Quantity

101 g

Type

reactant

Reaction Step Three

Quantity

100 g

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C(O)(C)C.N12CCCNC1CCCC=C2.[CH3:16][C:17]1([CH3:29])[C:21]([CH3:23])([CH3:22])[O:20][B:19]([C:24]2[CH:25]=[N:26][NH:27][CH:28]=2)[O:18]1.[C:30]([CH:32]=[C:33]1[CH2:36][N:35]([C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[CH2:34]1)#[N:31]>CCCCCCC>[C:30]([CH2:32][C:33]1([N:27]2[CH:28]=[C:24]([B:19]3[O:20][C:21]([CH3:22])([CH3:23])[C:17]([CH3:29])([CH3:16])[O:18]3)[CH:25]=[N:26]2)[CH2:36][N:35]([C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[CH2:34]1)#[N:31]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

Step Two

|

Name

|

1,8-diazabicyclo[5,4,0]undec-ene

|

|

Quantity

|

9.8 g

|

|

Type

|

reactant

|

|

Smiles

|

N12C=CCCCC2NCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

101 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OB(OC1(C)C)C=1C=NNC1)C

|

Step Four

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C=C1CN(C1)C(=O)OC(C)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at ambient temperature for an additional 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 1-L flask equipped with a nitrogen inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux in 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a homogenous solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for an additional 2-3 hours

|

|

Duration

|

2.5 (± 0.5) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was gradually added to the reaction mixture in 45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solids were precipitated out during the n-heptane addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once n-heptane addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with n-heptane (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 50° C. with nitrogen sweeping to constant weight

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CC1(CN(C1)C(=O)OC(C)(C)C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 181 g | |

| YIELD: PERCENTYIELD | 90.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 90.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |